3-Methyl-3'-piperidinomethyl benzophenone
Overview
Description
3-Methyl-3’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C20H23NO. It is known for its unique structure, which includes a benzophenone core substituted with a piperidinomethyl group and a methyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Mechanism of Action
Target of Action
Benzophenone derivatives have been found to exhibit a variety of biological activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects . They have been shown to interact with key genes and tumor pathways .
Mode of Action
Benzophenone derivatives have been shown to exhibit strong antitumor activity . They interact with their targets, leading to changes at the molecular level that inhibit the growth of tumor cells .
Biochemical Pathways
Benzophenone derivatives have been found to affect multiple tumor pathways .
Pharmacokinetics
The physicochemical properties of benzophenone derivatives can influence their bioavailability .
Result of Action
Benzophenone derivatives have been shown to exhibit strong antitumor activity, inhibiting the growth of various types of tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3’-piperidinomethyl benzophenone typically involves the reaction of benzophenone derivatives with piperidine and methylating agents. One common method includes the following steps:
Starting Materials: Benzophenone, piperidine, and a methylating agent such as methyl iodide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions.
Procedure: Benzophenone is first reacted with piperidine to form a piperidinomethyl intermediate. This intermediate is then methylated using methyl iodide to yield 3-Methyl-3’-piperidinomethyl benzophenone.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-3’-piperidinomethyl benzophenone may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3’-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzophenone moiety to alcohols.
Substitution: The piperidinomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Methyl-3’-piperidinomethyl benzophenone is utilized in various scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research on potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler structure without the piperidinomethyl and methyl groups.
4-Methyl-4’-piperidinomethyl benzophenone: Similar structure with a different substitution pattern.
3-Methyl-3’-aminomethyl benzophenone: Contains an aminomethyl group instead of a piperidinomethyl group.
Uniqueness
3-Methyl-3’-piperidinomethyl benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3-methylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-16-7-5-9-18(13-16)20(22)19-10-6-8-17(14-19)15-21-11-3-2-4-12-21/h5-10,13-14H,2-4,11-12,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXOWDMSOZCQJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643123 | |
Record name | (3-Methylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-58-0 | |
Record name | Methanone, (3-methylphenyl)[3-(1-piperidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898792-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Methylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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